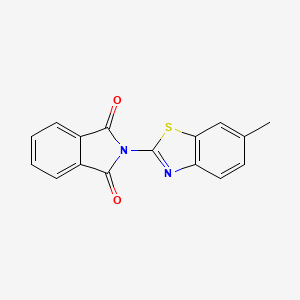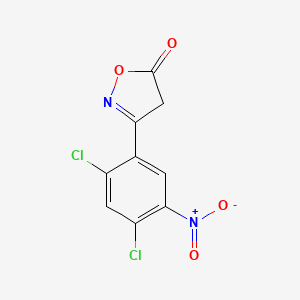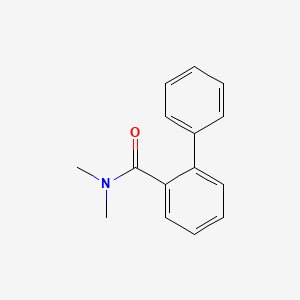![molecular formula C15H10F4N2OS B5874643 2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5874643.png)
2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, also known as TFB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. TFB is a member of the benzamide family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of 2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in target cells. For example, this compound has been shown to inhibit the activity of the enzyme β-lactamase, which is responsible for the degradation of β-lactam antibiotics. This compound has also been found to bind to the protein tubulin, which plays a key role in cell division, leading to the disruption of the microtubule network and subsequent apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the target cell type and concentration of the compound. In general, this compound has been found to induce cell death in cancer cells, inhibit bacterial growth, and reduce inflammation. This compound has also been shown to modulate the activity of specific enzymes and receptors, leading to changes in cellular signaling pathways.
実験室実験の利点と制限
One advantage of 2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is its broad range of biological activities, which makes it a useful tool for investigating different cellular processes. Another advantage is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of this compound-based antibiotics, which could be used to treat bacterial infections that are resistant to current antibiotics. Another area of research is the investigation of this compound's potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its specific targets in different cell types.
合成法
The synthesis of 2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide involves a multistep process that starts with the reaction of 3-(trifluoromethyl)aniline with carbon disulfide to obtain the corresponding thiourea. This intermediate is then reacted with 2-fluorobenzoyl chloride to form this compound. The overall yield of the synthesis is around 50%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antibacterial properties. In particular, this compound has been found to inhibit the activity of a key enzyme involved in the biosynthesis of bacterial cell walls, making it a promising candidate for the development of new antibiotics. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
特性
IUPAC Name |
2-fluoro-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N2OS/c16-12-7-2-1-6-11(12)13(22)21-14(23)20-10-5-3-4-9(8-10)15(17,18)19/h1-8H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCNSTYXAHGASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-chloro-2-nitrophenoxy)acetyl]piperidine](/img/structure/B5874574.png)

![N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874586.png)

![3,3'-[5-(4-fluorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5874610.png)


![3-[5-(4-chlorophenyl)-2-furyl]-N-phenylacrylamide](/img/structure/B5874632.png)

![3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5874645.png)

